molecular formula C21H16O3 B14726610 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione CAS No. 6942-67-2

4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione

Cat. No.: B14726610
CAS No.: 6942-67-2
M. Wt: 316.3 g/mol
InChI Key: ZIRTUTAGQSEEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione typically involves the Diels-Alder reaction between a suitable diene and a dienophile. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
  • 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-

Uniqueness

4,7-Diphenyl-3a,4,7,7a-tetrahydro-4,7-methano-2-benzofuran-1,3-dione is unique due to its fused benzofuran and cyclohexene ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

6942-67-2

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

1,7-diphenyl-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C21H16O3/c22-18-16-17(19(23)24-18)21(15-9-5-2-6-10-15)12-11-20(16,13-21)14-7-3-1-4-8-14/h1-12,16-17H,13H2

InChI Key

ZIRTUTAGQSEEAH-UHFFFAOYSA-N

Canonical SMILES

C1C2(C=CC1(C3C2C(=O)OC3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.